molecular formula C22H18F3N3O3S2 B2990248 N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1207049-36-2

N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

Cat. No. B2990248
CAS RN: 1207049-36-2
M. Wt: 493.52
InChI Key: KGXILZPADOTOHW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including an oxadiazole ring and a thiophene ring, both of which are common in pharmaceuticals and agrochemicals . The presence of a trifluoromethyl group could potentially enhance the compound’s biological activity due to the unique physicochemical properties of the fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the trifluoromethyl group could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, stability, melting point, and boiling point. The presence of a trifluoromethyl group could potentially affect these properties .

Scientific Research Applications

Synthesis and Bioactivity Evaluation

Sulfonamide derivatives, including those with thiophene sulfonamide moieties, have been synthesized and evaluated for their potential biological activities. For example, Fahim and Shalaby (2019) conducted a study on the synthesis, biological evaluation, molecular docking, and density functional theory (DFT) calculations of novel benzenesulfonamide derivatives. Some of these compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment Fahim & Shalaby, 2019.

Antibacterial and Antiviral Activities

Compounds containing the thiophene sulfonamide group have been explored for their antibacterial and antiviral activities. Azab, Youssef, and El‐Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety and evaluated them as antibacterial agents, finding several compounds with high activities. This suggests the potential of thiophene sulfonamide derivatives in developing new antibacterial treatments Azab, Youssef, & El‐Bordany, 2013.

Enzyme Inhibition

Sulfonamide derivatives are also known for their enzyme inhibitory activities, which can be leveraged in drug design and development. Kucukoglu et al. (2016) investigated polymethoxylated-pyrazoline benzene sulfonamides for their inhibitory effects on carbonic anhydrase isoenzymes. The study revealed compounds with superior inhibitory activity compared to the reference compound acetazolamide, indicating the potential of sulfonamide derivatives in enzyme inhibition applications Kucukoglu et al., 2016.

Material Science Applications

In the realm of material science, sulfonamide derivatives, especially those incorporating thiophene units, have been explored for their properties and applications in the development of anion exchange membranes and other materials. Shi et al. (2017) synthesized and characterized poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, showing promising properties for use in fuel cells and other electrochemical applications Shi et al., 2017.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper safety data sheets and risk assessments would be needed to fully evaluate these aspects .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, properties, and potential applications. It could also involve the development of new compounds with similar structures but improved properties .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-methyl-2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S2/c1-13-10-14(2)12-17(11-13)28(3)33(29,30)18-8-9-32-19(18)21-26-20(27-31-21)15-4-6-16(7-5-15)22(23,24)25/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXILZPADOTOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

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